molecular formula C13H15N3O B13161821 (E)-N'-Hydroxy-7-(propan-2-yl)isoquinoline-1-carboximidamide

(E)-N'-Hydroxy-7-(propan-2-yl)isoquinoline-1-carboximidamide

Cat. No.: B13161821
M. Wt: 229.28 g/mol
InChI Key: BUMLWHZWYNHVJA-UHFFFAOYSA-N
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Description

(E)-N’-Hydroxy-7-(propan-2-yl)isoquinoline-1-carboximidamide is a heteroaromatic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of an N-hydroxy group and a carboximidamide group attached to the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-Hydroxy-7-(propan-2-yl)isoquinoline-1-carboximidamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.

    Introduction of Carboximidamide Group: The carboximidamide group can be introduced via the reaction of the isoquinoline derivative with cyanamide under acidic conditions.

    N-Hydroxylation: The final step involves the hydroxylation of the nitrogen atom using hydroxylamine or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production of (E)-N’-Hydroxy-7-(propan-2-yl)isoquinoline-1-carboximidamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-Hydroxy-7-(propan-2-yl)isoquinoline-1-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboximidamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

(E)-N’-Hydroxy-7-(propan-2-yl)isoquinoline-1-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (E)-N’-Hydroxy-7-(propan-2-yl)isoquinoline-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound with a simpler structure.

    N-Hydroxyisoquinoline: Lacks the carboximidamide group.

    Carboximidamide Isoquinoline: Lacks the N-hydroxy group.

Uniqueness

(E)-N’-Hydroxy-7-(propan-2-yl)isoquinoline-1-carboximidamide is unique due to the presence of both the N-hydroxy and carboximidamide groups, which impart distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

N'-hydroxy-7-propan-2-ylisoquinoline-1-carboximidamide

InChI

InChI=1S/C13H15N3O/c1-8(2)10-4-3-9-5-6-15-12(11(9)7-10)13(14)16-17/h3-8,17H,1-2H3,(H2,14,16)

InChI Key

BUMLWHZWYNHVJA-UHFFFAOYSA-N

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)C=CN=C2/C(=N\O)/N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C=CN=C2C(=NO)N

Origin of Product

United States

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